[1-(Benzenesulfonamido)-1-oxopropan-2-yl] acetate
Overview
Description
[1-(Benzenesulfonamido)-1-oxopropan-2-yl] acetate is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide group attached to a propan-2-yl acetate moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Benzenesulfonamido)-1-oxopropan-2-yl] acetate typically involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamide intermediate. This intermediate is then reacted with an acylating agent, such as acetic anhydride, to introduce the acetate group. The reaction conditions generally include the use of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
[1-(Benzenesulfonamido)-1-oxopropan-2-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzenesulfonic acid derivatives.
Reduction: Formation of benzenesulfonamide derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, [1-(Benzenesulfonamido)-1-oxopropan-2-yl] acetate is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of sulfonamide-based ligands and catalysts .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Sulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in various physiological processes .
Medicine
Medically, this compound is explored for its antimicrobial properties. Sulfonamide derivatives have been used to treat bacterial infections by inhibiting the synthesis of folic acid in bacteria .
Industry
In the industrial sector, this compound is used in the production of polymers and as an intermediate in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of [1-(Benzenesulfonamido)-1-oxopropan-2-yl] acetate involves the inhibition of specific enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to the disruption of folic acid synthesis in microorganisms .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide with similar antimicrobial properties.
Sulfanilamide: Another sulfonamide used as an antimicrobial agent.
N-(2-Acetamido)-benzenesulfonamide: A compound with similar structural features but different functional groups.
Uniqueness
[1-(Benzenesulfonamido)-1-oxopropan-2-yl] acetate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the benzenesulfonamide and acetate groups allows for versatile applications in various fields .
Properties
IUPAC Name |
[1-(benzenesulfonamido)-1-oxopropan-2-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c1-8(17-9(2)13)11(14)12-18(15,16)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAZEGKYWYBWKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NS(=O)(=O)C1=CC=CC=C1)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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